molecular formula C15H23NO B1365300 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine CAS No. 779323-34-1

3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine

Cat. No.: B1365300
CAS No.: 779323-34-1
M. Wt: 233.35 g/mol
InChI Key: ZESQHEWDOKFKRT-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity. This compound features a piperidine ring substituted with a benzyl group that has methoxy and dimethyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxy-3,5-dimethylbenzyl chloride.

    Nucleophilic Substitution: The benzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The compound can be reduced to remove the methoxy group or to hydrogenate the benzene ring.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-(4-Hydroxy-3,5-dimethyl-benzyl)-piperidine or 3-(4-Formyl-3,5-dimethyl-benzyl)-piperidine.

    Reduction: Formation of 3-(4-Methyl-3,5-dimethyl-benzyl)-piperidine.

    Substitution: Formation of various substituted benzyl-piperidine derivatives.

Scientific Research Applications

3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine involves its interaction with molecular targets such as receptors or enzymes. The methoxy and dimethyl groups on the benzyl ring may enhance its binding affinity to specific targets, leading to various biological effects. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity and influencing physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxy-benzyl)-piperidine: Lacks the dimethyl groups on the benzene ring.

    3-(4-Methyl-benzyl)-piperidine: Lacks the methoxy group.

    3-(4-Hydroxy-3,5-dimethyl-benzyl)-piperidine: Has a hydroxyl group instead of a methoxy group.

Uniqueness

3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine is unique due to the presence of both methoxy and dimethyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.

Properties

IUPAC Name

3-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-11-7-14(8-12(2)15(11)17-3)9-13-5-4-6-16-10-13/h7-8,13,16H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESQHEWDOKFKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477562
Record name 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779323-34-1
Record name 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
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3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
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3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Reactant of Route 4
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Reactant of Route 5
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Reactant of Route 6
3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine

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